TCO-PEG3-oxyamineBoc
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Overview
Description
TCO-PEG3-oxyamineBoc: is a compound that belongs to the class of polyethylene glycol-based linkers. It is characterized by the presence of a trans-cyclooctene (TCO) moiety and an oxyamine group protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in bioconjugation and click chemistry applications due to its high reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-oxyamineBoc typically involves the following steps:
Formation of TCO-PEG3 Intermediate: The initial step involves the synthesis of the TCO-PEG3 intermediate. This is achieved by reacting trans-cyclooctene with a polyethylene glycol derivative under specific conditions.
Introduction of Oxyamine Group: The oxyamine group is then introduced to the TCO-PEG3 intermediate through a nucleophilic substitution reaction.
Protection with Boc Group: Finally, the oxyamine group is protected with a tert-butyloxycarbonyl group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Inverse Electron Demand Diels-Alder Reaction: TCO-PEG3-oxyamineBoc undergoes inverse electron demand Diels-Alder reactions with tetrazine derivatives, forming stable dihydropyridazine linkages.
Oxime Ligation: The oxyamine group can react with aldehydes and ketones to form oxime linkages.
Common Reagents and Conditions:
Tetrazine Derivatives: Used in inverse electron demand Diels-Alder reactions.
Aldehydes and Ketones: Used in oxime ligation reactions.
Reaction Conditions: Typically carried out under mild conditions, often at room temperature.
Major Products:
Dihydropyridazine Linkages: Formed from reactions with tetrazine derivatives.
Oxime Linkages: Formed from reactions with aldehydes and ketones.
Scientific Research Applications
Chemistry:
Bioconjugation: TCO-PEG3-oxyamineBoc is used to link biomolecules through click chemistry, facilitating the study of complex biological systems.
Biology:
Protein Labeling: Used in the labeling of proteins for imaging and diagnostic purposes.
Medicine:
Drug Delivery: Employed in the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways: TCO-PEG3-oxyamineBoc exerts its effects through the following mechanisms:
Bioconjugation: The TCO moiety reacts with tetrazine derivatives, forming stable linkages that facilitate the attachment of biomolecules.
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones, forming stable oxime linkages that are useful in various biochemical applications.
Comparison with Similar Compounds
TCO-PEG3-oxyamine: Similar in structure but lacks the Boc protection group.
TCO-PEG4-oxyamineBoc: Contains an additional ethylene glycol unit, providing increased flexibility and solubility.
Uniqueness: TCO-PEG3-oxyamineBoc is unique due to its combination of the TCO moiety and the protected oxyamine group, offering high reactivity and stability in bioconjugation and click chemistry applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O8/c1-22(2,3)32-21(26)24-30-18-17-29-16-15-28-14-13-27-12-11-23-20(25)31-19-9-7-5-4-6-8-10-19/h4-5,19H,6-18H2,1-3H3,(H,23,25)(H,24,26)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVKKISCKHOSSB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCCC=CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCC/C=C/CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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